2-Amino-4,5-dihydrofuran-3-carbonitrile

Übersicht

Beschreibung

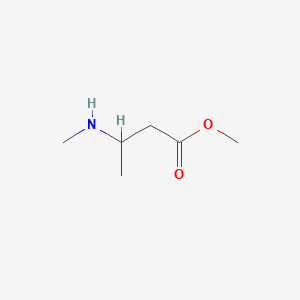

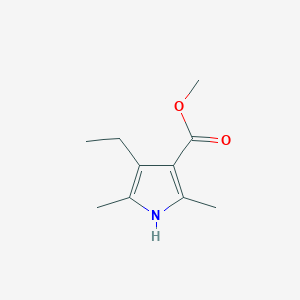

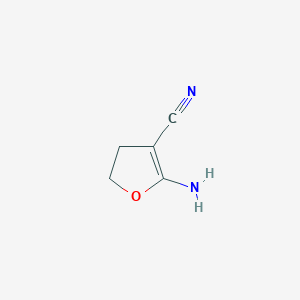

2-Amino-4,5-dihydrofuran-3-carbonitrile (ADFC) is an organic compound that has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. ADFC is a heterocyclic compound that is composed of a nitrogen atom, two oxygen atoms, one carbon atom, and one nitrogen atom. It is a white, crystalline solid with a melting point of 115 °C (239 °F). ADFC is a synthetic compound that is not found naturally in nature, but has been synthesized in laboratories.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :2-Amino-4,5-dihydrofuran-3-carbonitrile and its derivatives have been extensively studied for their utility in synthesizing various organic compounds. These substances have been used in the thermal aromatization process to produce 2-aminofuran-3-carbonitriles, which can undergo further transformations into diverse chemical structures like tetrahydro-2-oxofuran-3,4-dicarbonitriles and 3,3a-dihydrofuro[3,4-c]pyrrole-1,4,6-triones (Arán, Pérez, & Soto, 1984). Additionally, these compounds have been analyzed using X-ray crystallography to understand their molecular and crystal structures, providing insight into their chemical behavior and potential applications (Sharma et al., 2015).

Catalytic and Electrocatalytic Applications :Research has demonstrated the use of this compound in electrocatalytic multicomponent assembling, which is an efficient approach for synthesizing derivatives like pyrano[3,2-c]chromene-3-carbonitrile (Vafajoo et al., 2014). This indicates its potential in facilitating complex chemical reactions in a controlled and efficient manner.

Photovoltaic and Electronic Applications :Studies have explored the photovoltaic properties of certain derivatives of this compound, such as their use in organic-inorganic photodiode fabrication. These compounds exhibit interesting electrical properties and photovoltaic responses under illumination, suggesting their potential application in solar energy and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Heterocyclic and Multifunctional Compounds :The compound has been used in the synthesis of a variety of heterocyclic and multifunctional compounds. For example, it has been utilized in creating dispiro[2-amino-4, 5-dihydrofuran-3-carbonitrile]bisoxindoles, demonstrating its versatility in producing structurally complex molecules (Chen et al., 2020).

Applications in Molecular Switching :this compound derivatives have been investigated for their role in electronic transport and as potential molecular switches. This research is pivotal in the field of molecular electronics, where these compounds could be used to develop advanced materials for electronic devices (Farbodnia et al., 2021).

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of various enantioenriched multifunctional dispiro bisoxindoles , suggesting that it may interact with a wide range of biological targets.

Mode of Action

It’s known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its involvement in the suzuki–miyaura (sm) cross-coupling reaction , it’s likely that it affects pathways involving carbon–carbon bond formation.

Result of Action

It’s known to be involved in the synthesis of various enantioenriched multifunctional dispiro bisoxindoles , suggesting that it may have a wide range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,5-dihydrofuran-3-carbonitrile. For instance, it’s known that the compound is soluble in organic solvents such as alcohol, ether, and chlorinated hydrocarbons, but insoluble in water . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Eigenschaften

IUPAC Name |

5-amino-2,3-dihydrofuran-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-4-1-2-8-5(4)7/h1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYTVYBGYYTXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540157 | |

| Record name | 2-Amino-4,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27512-24-9 | |

| Record name | 2-Amino-4,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.